Antibacterial agent 105

Mycobacterium tuberculosis H37Rv MIC90

Antibacterial agent 105 (Compound is a synthetic phenanthrolinic analog of quinolones, chemically defined as 1-methyl-6-nitro-4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid with CAS 2364493-24-1 and molecular formula C14H9N3O5. It exhibits antibacterial activity against Mycobacterium tuberculosis (MIC90 = 2.64 μM) and other mycobacterial species, targeting bacterial DNA gyrase without the C-6 fluorine atom characteristic of conventional fluoroquinolones.

Molecular Formula C14H9N3O5
Molecular Weight 299.24 g/mol
Cat. No. B12397818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 105
Molecular FormulaC14H9N3O5
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=CC(=C3C=CC=NC3=C21)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H9N3O5/c1-16-6-9(14(19)20)13(18)8-5-10(17(21)22)7-3-2-4-15-11(7)12(8)16/h2-6H,1H3,(H,19,20)
InChIKeyRIEAJTBBEGOEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 105: A Phenanthrolinic Quinolone Analog for Anti-Tuberculosis Research


Antibacterial agent 105 (Compound 17) is a synthetic phenanthrolinic analog of quinolones, chemically defined as 1-methyl-6-nitro-4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid with CAS 2364493-24-1 and molecular formula C14H9N3O5 [1]. It exhibits antibacterial activity against Mycobacterium tuberculosis (MIC90 = 2.64 μM) and other mycobacterial species, targeting bacterial DNA gyrase without the C-6 fluorine atom characteristic of conventional fluoroquinolones .

Why In-Class Fluoroquinolone Analogs Cannot Substitute for Antibacterial Agent 105 in Resistant TB Models


Conventional fluoroquinolones, while effective against drug-susceptible M. tuberculosis, often lose efficacy against fluoroquinolone-resistant and XDR-TB strains due to target site mutations in gyrase [1]. Antibacterial agent 105, however, maintains potent activity against these resistant strains, likely due to its distinct phenanthrolinic scaffold and lack of the C-6 fluorine atom, which alters target interactions and resistance susceptibility . This unique resistance profile precludes the assumption that other quinolone derivatives would perform equivalently in resistant models, making agent 105 essential for research into new treatment paradigms for drug-resistant tuberculosis.

Quantitative Differentiation of Antibacterial Agent 105 Against Comparator Compounds


Potency Against M. tuberculosis H37Rv: Comparable to Rifampicin

Antibacterial agent 105 demonstrates high potency against drug-susceptible M. tuberculosis H37Rv, with an MIC90 of 2.64 μM, which is comparable to the efficacy range of the first-line drug rifampicin [1]. This positions the compound as a strong candidate for further development in anti-tubercular research.

Mycobacterium tuberculosis H37Rv MIC90 Rifampicin Anti-tubercular

Sustained Activity Against Fluoroquinolone-Resistant and XDR-TB Strains

Unlike conventional fluoroquinolones such as moxifloxacin and levofloxacin, which show increased MICs (often >4 μg/mL) against fluoroquinolone-resistant M. tuberculosis isolates, Antibacterial agent 105 retains its activity against these strains and against extensively drug-resistant tuberculosis (XDR-TB) . The compound's efficacy is maintained across M. tuberculosis complex bacterial mutants resistant to fluoroquinolones, addressing a critical therapeutic gap [1].

Fluoroquinolone resistance XDR-TB MDR-TB gyrA mutations Drug-resistant tuberculosis

Broad-Spectrum Antimycobacterial Activity with Notable Selectivity

Antibacterial agent 105 demonstrates broad-spectrum antimycobacterial activity against multiple species, with MIC90 values of 11.18 μM (M. smegmatis), 11.18 μM (M. aurum), 0.70 μM (M. marinum), 1.40 μM (BCG), 44.70 μM (E. aerogenes), and 22.35 μM (S. aureus) [1]. This spectrum, particularly the high potency against M. marinum and BCG, suggests utility in diverse mycobacterial research applications.

Antimycobacterial MIC90 M. smegmatis M. aurum M. marinum BCG Selectivity Index

Cellular Selectivity: Absence of Toxicity in Vero Cells and Human Macrophages

In cytotoxicity assays, Antibacterial agent 105 showed no toxicity toward Vero cell lines and human macrophages after 24 hours of exposure . This lack of acute mammalian cell toxicity contrasts with some other anti-tubercular leads that exhibit significant cytotoxicity, suggesting a favorable initial therapeutic window for further development.

Cytotoxicity Selectivity Vero cells Human macrophages Therapeutic window

Optimal Research Applications for Antibacterial Agent 105 Based on Quantified Evidence


Lead Compound for Drug Discovery Programs Targeting Fluoroquinolone-Resistant and XDR-TB

Antibacterial agent 105 is an ideal lead compound for medicinal chemistry optimization programs aimed at developing novel therapeutics for drug-resistant tuberculosis. Its demonstrated activity against fluoroquinolone-resistant and XDR-TB strains, combined with a favorable preliminary toxicity profile in mammalian cells, provides a strong foundation for structure-activity relationship (SAR) studies and lead optimization to improve potency and pharmacokinetic properties [1].

In Vitro Tool Compound for Studying Mycobacterial DNA Gyrase Inhibition and Resistance Mechanisms

Due to its distinct phenanthrolinic quinolone scaffold and lack of a C-6 fluorine atom, Antibacterial agent 105 serves as a valuable in vitro tool for probing the structure and function of mycobacterial DNA gyrase, the primary target of quinolones. Researchers can utilize this compound to study the mechanisms of action and resistance in fluoroquinolone-resistant strains, contributing to a deeper understanding of bacterial topoisomerase biology [1].

Broad-Spectrum Antimycobacterial Agent for Studies on Non-Tuberculous Mycobacteria (NTM)

The compound's potent activity against multiple mycobacterial species, including M. marinum (MIC90 0.70 μM) and BCG (MIC90 1.40 μM), makes it a useful reagent for research on non-tuberculous mycobacterial infections . It can be employed in cell-based assays to investigate mycobacterial pathogenesis, host-pathogen interactions, and the evaluation of new antimicrobial strategies against NTM.

Positive Control in Assays for Screening Novel Anti-Tubercular Compounds

Given its well-characterized MIC90 against M. tuberculosis H37Rv and other mycobacteria, Antibacterial agent 105 can be used as a reliable positive control in high-throughput screening assays for new anti-tubercular agents. Its activity profile allows for standardized comparison and validation of assay conditions across different laboratories and screening campaigns [1].

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